[6-(4-Chlorophenyl)pyridazin-3-yl](2-methoxyethyl)amine
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Overview
Description
6-(4-Chlorophenyl)pyridazin-3-ylamine is a heterocyclic compound that features a pyridazine ring substituted with a 4-chlorophenyl group and a 2-methoxyethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)pyridazin-3-ylamine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine This intermediate is then reacted with ethyl acetoacetate to form the pyridazine ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)pyridazin-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-methoxyethylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-Chlorophenyl)pyridazin-3-ylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, 6-(4-Chlorophenyl)pyridazin-3-ylamine is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)pyridazin-3-ylamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar heterocyclic structure and are studied for their biological activities.
4-Hydroxy-2-quinolones: These compounds also feature a heterocyclic core and are known for their pharmaceutical applications.
Aminopyrimidines: These compounds contain an amino group attached to a pyrimidine ring and exhibit diverse biological activities.
Uniqueness
6-(4-Chlorophenyl)pyridazin-3-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with a 4-chlorophenyl group and a 2-methoxyethylamine group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H14ClN3O |
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Molecular Weight |
263.72 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-N-(2-methoxyethyl)pyridazin-3-amine |
InChI |
InChI=1S/C13H14ClN3O/c1-18-9-8-15-13-7-6-12(16-17-13)10-2-4-11(14)5-3-10/h2-7H,8-9H2,1H3,(H,15,17) |
InChI Key |
LTZWIWCMUOGMHJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NN=C(C=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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